1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxyethyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-chlorophenyl isocyanate, which is then reacted with 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethylamine under controlled conditions to form the desired urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution reactions could introduce various functional groups into the aromatic ring.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea stands out due to its unique combination of functional groups. Similar compounds include:
1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea: Lacks the indole moiety, which may result in different biological activities.
1-(2-Chlorophenyl)-3-(2-hydroxy-2-phenylethyl)urea: Contains a phenyl group instead of the indole, potentially altering its interaction with biological targets.
This compound’s distinct structure allows for specific interactions and applications that may not be achievable with other related compounds.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-22-9-8-12-10-13(6-7-16(12)22)17(23)11-20-18(24)21-15-5-3-2-4-14(15)19/h2-10,17,23H,11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRUVVJEZJNSTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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